molecular formula C13H17F3N2 B13588269 1-{[2-Methyl-4-(trifluoromethyl)phenyl]methyl}piperazine

1-{[2-Methyl-4-(trifluoromethyl)phenyl]methyl}piperazine

Cat. No.: B13588269
M. Wt: 258.28 g/mol
InChI Key: LYUMJJCELLROTJ-UHFFFAOYSA-N
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Description

1-{[2-Methyl-4-(trifluoromethyl)phenyl]methyl}piperazine is a chemical compound that features a piperazine ring substituted with a 2-methyl-4-(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-Methyl-4-(trifluoromethyl)phenyl]methyl}piperazine typically involves the reaction of 2-methyl-4-(trifluoromethyl)benzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-{[2-Methyl-4-(trifluoromethyl)phenyl]methyl}piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-{[2-Methyl-4-(trifluoromethyl)phenyl]methyl}piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[2-Methyl-4-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with specific molecular targets. It may act as a ligand for certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[2-Methyl-4-(trifluoromethyl)phenyl]methyl}piperazine is unique due to the presence of the 2-methyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties compared to similar compounds .

Properties

Molecular Formula

C13H17F3N2

Molecular Weight

258.28 g/mol

IUPAC Name

1-[[2-methyl-4-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C13H17F3N2/c1-10-8-12(13(14,15)16)3-2-11(10)9-18-6-4-17-5-7-18/h2-3,8,17H,4-7,9H2,1H3

InChI Key

LYUMJJCELLROTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)CN2CCNCC2

Origin of Product

United States

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